molecular formula C16H17FN4O2S B2521752 1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one CAS No. 2319801-38-0

1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one

Cat. No.: B2521752
CAS No.: 2319801-38-0
M. Wt: 348.4
InChI Key: VDUQKIOLBYXRKY-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one is a complex organic compound that features a fluorinated pyrimidine ring, a thiophene moiety, and a piperazinone structure

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2S/c1-11-4-7-24-13(11)2-3-14(22)20-5-6-21(15(23)10-20)16-18-8-12(17)9-19-16/h4,7-9H,2-3,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUQKIOLBYXRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one typically involves multiple steps, starting with the preparation of the fluoropyrimidine and thiophene intermediates. The key steps include:

    Fluoropyrimidine Synthesis: The fluoropyrimidine ring can be synthesized through nucleophilic substitution reactions involving fluorine-containing reagents.

    Thiophene Synthesis: The thiophene moiety is often prepared via palladium-catalyzed cross-coupling reactions.

    Piperazinone Formation: The piperazinone ring is formed through cyclization reactions involving appropriate amine and carbonyl precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazinone ring can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the fluoropyrimidine ring.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The fluoropyrimidine ring can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The thiophene moiety may interact with various enzymes, affecting their activity. The piperazinone ring can modulate receptor activity, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one is unique due to its combination of a fluorinated pyrimidine ring, a thiophene moiety, and a piperazinone structure. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

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